5-(piperidin-4-yloxy)-1H-indazole
Overview
Description
5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine and an indazole moiety The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yloxy)-1H-indazole typically involves the reaction of a piperidine derivative with an indazole derivative. One common method involves the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the indazole ring, forming the desired compound. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-4-yloxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the indazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or indazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
5-(piperidin-4-yloxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-(piperidin-4-yloxy)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.
5-(piperidin-4-yloxy)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.
5-(piperidin-4-yloxy)-1H-quinoline: Features a quinoline ring in place of the indazole ring.
Uniqueness
5-(piperidin-4-yloxy)-1H-indazole is unique due to the combination of the piperidine and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-piperidin-4-yloxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUWVIWJUQUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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